molecular formula C9H9F11O3Si B3105356 Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate CAS No. 152718-74-6

Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate

Cat. No.: B3105356
CAS No.: 152718-74-6
M. Wt: 402.23 g/mol
InChI Key: DRONRBOXQGQTDW-UHFFFAOYSA-N
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Description

Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate is a fluorinated organic compound derived from 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA), where the carboxylic acid group is esterified with a trimethylsilyl moiety. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), specifically perfluoroalkyl ether carboxylic acids (PFECAs), which are used as industrial surfactants and processing aids . The trimethylsilyl group enhances volatility and stability, making the compound suitable for analytical applications such as gas chromatography-mass spectrometry (GC-MS) derivatization, though direct evidence for this use is inferred from structural analogs .

HFPO-DA, the parent acid, is a replacement for legacy PFAS like perfluorooctanoic acid (PFOA) and is associated with GenX technology . Its ammonium salt (CAS 13252-13-6) has been extensively studied for environmental persistence and toxicity .

Properties

IUPAC Name

trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F11O3Si/c1-24(2,3)22-4(21)5(10,7(13,14)15)23-9(19,20)6(11,12)8(16,17)18/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRONRBOXQGQTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F11O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896749
Record name Trimethylsilyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152718-74-6
Record name Trimethylsilyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate (commonly referred to as "GenX") is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological implications. This article reviews the biological activity of this compound, focusing on its immunomodulatory effects and environmental impact.

  • IUPAC Name : this compound
  • CAS Number : 152718-74-6
  • Molecular Formula : C9H9F11O3Si
  • Molecular Weight : 402.23 g/mol
PropertyValue
CAS RN152718-74-6
Molecular FormulaC9H9F11O3Si
Molecular Weight402.23 g/mol

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of GenX in animal models. Notably, a study conducted on C57BL/6 mice assessed the impact of this compound on immune responses. The findings indicated that exposure to GenX could lead to significant alterations in immune function.

  • Study Overview :
    • Objective : To evaluate the immunomodulatory effects of GenX.
    • Methodology : C57BL/6 mice were exposed to varying concentrations of GenX.
    • Findings :
      • Altered cytokine profiles were observed.
      • Significant changes in T-cell populations were noted.

Environmental Impact

GenX has been identified as an environmental contaminant with potential adverse effects on wildlife and human health. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological consequences.

Case Study 1: Immunological Response in Mice

A study published in December 2020 evaluated the immunological response of mice to GenX exposure. The results demonstrated that:

  • Mice exposed to high doses exhibited suppressed immune responses.
  • There was an increase in pro-inflammatory cytokines.

This indicates a potential risk for immune dysregulation due to environmental exposure to GenX.

Case Study 2: Bioaccumulation in Aquatic Life

Research has also focused on the bioaccumulation of GenX in aquatic organisms. Studies revealed that:

  • Fish exposed to contaminated water showed elevated levels of GenX in their tissues.
  • Long-term exposure led to reproductive and developmental issues in fish populations.

Comparison with Similar Compounds

Structural and Functional Analogues

Ammonium 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)Propanoate (GenX, HFPO-DA)
  • Chemical Structure : The ammonium salt form of HFPO-DA is water-soluble and ionizes readily in environmental matrices .
  • Applications : Used as a processing aid in fluoropolymer production .
  • Toxicity: Chronic exposure in rats induces hepatotoxicity, with liver weight increases observed at doses ≥50 mg/kg in males and ≥500 mg/kg in females . Immunomodulatory effects in mice include reduced thymus weight and altered cytokine production at 10 mg/kg/day . Phytotoxicity studies show accumulation in Arabidopsis thaliana and Nicotiana benthamiana at concentrations ≥1 µM, though effects are less severe than PFOA .
  • Environmental Presence : Detected in German drinking water at low concentrations (sub-ppb levels) .
Methyl 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)Propanoate
  • Chemical Structure : Methyl ester derivative of HFPO-DA, with increased lipophilicity compared to the ammonium salt .
  • Applications : Likely used as an intermediate in fluorochemical synthesis or analytical standards .
  • Stability : Hydrolyzes more slowly than ammonium salts due to esterification, but faster than silyl esters .
Potassium 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-Hexafluoro-2-(Heptafluoropropoxy)Propoxy]Propionate
  • Chemical Structure : Features an additional hexafluoropropoxy group, increasing molecular weight (MW: ~498 g/mol) and complexity .
  • Persistence : Expected to exhibit higher environmental stability due to extended fluorinated chains .
ADONA (Ammonium 4,8-Dioxa-3H-Perfluorononanoate)
  • Comparison: ADONA, another PFECA, shares similar applications but has a different ether-oxygen arrangement. It is less toxic than HFPO-DA in aquatic systems .

Physicochemical Properties

Property Trimethylsilyl Ester Ammonium Salt (GenX) Methyl Ester Potassium Salt
Molecular Weight (g/mol) ~428* 330.1 346.1 ~498
Solubility in Water Low High Moderate Low
Boiling Point (°C) ~380–388† Decomposes ~250–300‡ >400
Hydrolytic Stability High Low Moderate High
Environmental Half-Life Unknown 2–5 years 1–3 years >5 years

*Estimated based on structural analogs ; †Inferred from fluoride derivative data ; ‡Estimated from methyl ester analogs .

Toxicity and Environmental Impact

  • Trimethylsilyl Ester: No direct toxicity data available.
  • GenX (Ammonium Salt) :
    • Acute toxicity (LD50): >2,000 mg/kg (rat) .
    • Chronic exposure linked to liver and kidney damage in rodents .
    • Detected in groundwater near industrial sites at concentrations up to 4,000 ppt .
  • Methyl Ester: Limited ecotoxicological data; structurally similar to GenX but with slower degradation .

Analytical Detection

  • Trimethylsilyl Ester : Likely used as a derivatization agent for GC-MS analysis of HFPO-DA, enhancing volatility .
  • GenX : Typically analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to polarity .
  • Stable Isotope Analogs : Carbon-13 labeled HFPO-DA (e.g., M3HFPO-DA) serves as an internal standard for quantification .

Q & A

Basic Research Questions

Q. How can Trimethylsilyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate be synthesized and characterized in laboratory settings?

  • Methodological Answer : The compound is synthesized via silylation of its parent acid (HFPO-DA) using trimethylsilyl chloride under anhydrous conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H NMR) to confirm substitution patterns and mass spectrometry (MS) for molecular weight verification. Gas chromatography (GC) coupled with electron ionization MS is used to assess purity, as fluorinated esters often require derivatization for volatility .

Q. What analytical techniques are optimal for detecting trace levels of this compound in environmental matrices?

  • Methodological Answer : Solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column is recommended. Electrospray ionization (ESI) in negative mode enhances sensitivity for fluorinated compounds. Isotope dilution using ¹³C-labeled analogs (e.g., M3HFPO-DA) improves quantification accuracy in complex matrices like water or biological samples .

Q. What storage conditions are required to maintain the compound’s stability during experiments?

  • Methodological Answer : Store the compound at -20°C in airtight, amber glass vials to prevent hydrolysis and photodegradation. Use inert atmospheres (argon/nitrogen) during handling to minimize moisture exposure. Stability tests indicate degradation <5% over four years under these conditions .

Advanced Research Questions

Q. How can researchers design studies to investigate the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Conduct microcosm experiments simulating natural water systems (pH 6–9, 25°C) to monitor hydrolysis and photolysis rates. Use high-resolution mass spectrometry (HRMS) to identify degradation products like HFPO-DA. Pair with modeling software (e.g., EPI Suite) to predict persistence and bioaccumulation potential .

Q. How can contradictory findings in chronic toxicity studies (e.g., carcinogenicity vs. non-carcinogenicity) be addressed methodologically?

  • Methodological Answer : Discrepancies often arise from exposure routes (oral vs. inhalation) or dose ranges. Use standardized protocols such as OECD TG 453 for carcinogenicity studies, with longitudinal biomarker monitoring (e.g., liver enzymes, thyroid hormones). Cross-validate results with in vitro models like human induced pluripotent stem cells (hiPSCs) to assess developmental toxicity .

Q. What advanced models are suitable for evaluating the compound’s developmental toxicity?

  • Methodological Answer : Differentiate hiPSCs into embryonic lineages (e.g., endoderm, mesoderm) and expose to sub-cytotoxic concentrations (0.1–10 µM). Assess endpoints like gene expression (RNA-seq) and epigenetic modifications (methylation arrays). Compare with legacy PFAS (e.g., PFOA) to determine relative potency .

Q. How can advanced oxidation processes (AOPs) be optimized for degrading this compound in contaminated water?

  • Methodological Answer : Test UV/persulfate or plasma-based AOPs to break C-F bonds. Monitor degradation kinetics via fluorine nuclear magnetic resonance (¹⁹F NMR) and quantify intermediates (e.g., shorter-chain PFAS) using LC-HRMS. Evaluate mineralization efficiency by measuring total organic fluorine (TOF) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported half-lives of this compound in environmental matrices?

  • Methodological Answer : Variability arises from matrix composition (e.g., organic carbon content) and analytical methods. Standardize test conditions using ISO/IEC 17025-certified labs and interlaboratory comparisons. Report limits of detection (LODs) and quantify matrix effects using internal standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
Reactant of Route 2
Reactant of Route 2
Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate

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